AZ10419369 - 442548-93-8

AZ10419369

Catalog Number: EVT-1490244
CAS Number: 442548-93-8
Molecular Formula: C26H30N4O4
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Reference standard for PET tracer [11C]AZ10419369
Overview

AZ10419369 is a synthetic organic compound developed primarily as a radioligand for positron emission tomography (PET) imaging. It specifically targets the serotonin 1B receptor (5-HT1B), which plays a crucial role in regulating various physiological functions, including mood, appetite, and sleep. This compound is particularly significant in scientific research aimed at understanding the serotonin system's involvement in psychiatric and neurological disorders, making it a valuable tool in both clinical and preclinical studies .

Source and Classification

AZ10419369 is classified as a radioligand due to its application in imaging techniques, particularly PET. It is synthesized from commercially available starting materials through a series of chemical reactions and purification processes. The compound has a molecular formula of C26H30N4O4 and a molecular weight of 462.55 g/mol, indicating its complex structure that facilitates its specific binding to the 5-HT1B receptor .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZ10419369 involves a multi-step process that includes:

  1. Starting Materials: The synthesis begins with commercially available precursors.
  2. Chemical Reactions: Key reactions include:
    • Formation of the Chromene Ring: This involves cyclization reactions that lead to the formation of the chromene core.
    • Amide Bond Formation: The final product is achieved through amide coupling reactions, where carboxylic acids react with amines.
  3. Purification: The compound undergoes purification steps such as recrystallization and chromatography to ensure high purity and yield.

Specific reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize efficiency and minimize by-products .

Molecular Structure Analysis

Structure and Data

AZ10419369 has a complex molecular structure characterized by:

  • IUPAC Name: 5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide
  • Molecular Formula: C26H30N4O4
  • Molecular Weight: 462.55 g/mol
  • InChI Key: JKPWOPNZKYPRPZ-UHFFFAOYSA-N

The structural features include a chromene backbone with various substituents that enhance its binding affinity for the 5-HT1B receptor .

Chemical Reactions Analysis

Reactions and Technical Details

AZ10419369 can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
  2. Reduction: Reduction reactions can modify functional groups within the molecule.
  3. Substitution Reactions: These involve replacing one functional group with another, which can alter the compound's properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution. The specific conditions (temperature, solvent, pH) are critical for achieving the desired products .

Mechanism of Action

AZ10419369 functions by selectively binding to the 5-HT1B receptor. This receptor is part of the serotonin receptor family and is implicated in numerous physiological processes. The binding mechanism allows for visualization of receptor distribution in the brain through PET imaging. Importantly, AZ10419369's binding affinity is sensitive to fluctuations in endogenous serotonin levels, making it an effective tool for studying serotonin dynamics in both healthy and pathological states .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: AZ10419369 is typically presented as a crystalline solid.
  • Solubility: The compound exhibits solubility characteristics that are favorable for its application in biological systems.

Chemical Properties

  • LogD Value: Approximately 2.5 at pH 7.4, indicating moderate lipophilicity which suggests low nonspecific binding.
  • Efflux Ratio: About 1.2, suggesting that it has balanced permeability across biological membranes.

These properties are essential for ensuring that AZ10419369 can effectively penetrate biological tissues for imaging purposes .

Applications

AZ10419369 has various scientific applications:

  1. Imaging Studies: Utilized as a radioligand in PET imaging to assess the distribution and binding properties of 5-HT1B receptors in the brain.
  2. Psychiatric Research: Aids in understanding serotonin's role in mood regulation and its implications in disorders such as depression and anxiety.
  3. Drug Development: Used in clinical studies to evaluate new therapeutic agents targeting the serotonin system.
Introduction to AZ10419369 in Neuropharmacological Research

Biochemical Profile of AZ10419369 as a 5-HT1B Receptor Radioligand

Molecular Structure and RadiochemistryAZ10419369 (chemical name: 5-methyl-8-(4-methyl-piperazin-1-yl)-4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide) has a molecular formula of C₂₆H₃₀N₄O₄ and molecular weight of 462.23 g/mol. Its structure features a chromene carboxamide scaffold with methylpiperazine and morpholinophenyl substituents, conferring high lipophilicity (XLogP: 3.96) and blood-brain barrier permeability. Radiolabeled forms include:

  • [¹¹C]AZ10419369: Synthesized via N-methylation of the desmethyl precursor using carbon-11 methyl triflate, achieving radiochemical purity >99% and specific radioactivity >3,600 Ci/mmol [2] [6].
  • [³H]AZ10419369 (N-methyl-³H₃ variant): Used for in vitro autoradiography (CID: 25067576) [1] [4].

Receptor Binding CharacteristicsAZ10419369 exhibits subnanomolar affinity for human 5-HT₁B receptors:

  • In vitro KD = 0.37–1.9 nM, with >100-fold selectivity over other serotonin receptors [2] [5].
  • Saturation binding in primate brain tissue shows high target-to-background ratios, with kinetics suitable for PET quantification [5] [7].

Table 1: Molecular and Binding Properties of AZ10419369

PropertyValueAssessment Method
Molecular Weight462.23 g/molCalculated
XLogP3.96Computational prediction
Hydrogen Bond Acceptors7CDK-based calculation
5-HT₁B KD0.37 nM (human recombinant)Radioligand binding assay
Specific Radioactivity (¹¹C)>3,600 Ci/mmolHPLC validation

Pharmacokinetic ProfileAfter intravenous injection, [¹¹C]AZ10419369 rapidly distributes to the brain, peaking at 3–4% uptake by 7.5 minutes. Metabolism is minimal, with 97–99% of plasma radioactivity representing unchanged tracer at 60 minutes post-injection. This stability facilitates accurate kinetic modeling [5] [7].

Historical Development and Rationale for Radioligand Selection

Predecessor LimitationsEarly 5-HT₁B radioligands like [¹¹C]P943 faced challenges:

  • Poor signal-to-noise ratios in high-binding regions (e.g., basal ganglia).
  • Metabolite formation complicating input function quantification [5] [7].
  • Limited sensitivity to endogenous serotonin fluctuations.

Rational Design StrategyAZ10419369 was optimized for:

  • High Specificity: Structural modifications minimized off-target binding, particularly to 5-HT₁A and adrenergic receptors.
  • Favorable Kinetics: Moderate lipophilicity balanced brain penetration and non-specific binding.
  • Metabolic Stability: The chromene scaffold resisted glucuronidation, reducing radioactive metabolites [2] [7].

Validation Milestones

  • Primate Studies: Demonstrated dose-dependent blockade by 5-HT₁B antagonist AR-A000002, confirming specific binding [2].
  • Human Translational Reliability: Test-retest variability of BPND (binding potential) was <7% in cortical regions, though higher in raphe nuclei (20%) [9].

Table 2: Regional Brain Distribution of [¹¹C]AZ10419369 Binding

Brain RegionBinding Potential (BPND)Relative Rank
Occipital Cortex1.82 ± 0.31Highest
Basal Ganglia1.75 ± 0.29High
Ventral Striatum1.68 ± 0.28High
Temporal Cortex1.25 ± 0.22Moderate
Frontal Cortex1.10 ± 0.19Moderate
Thalamus0.75 ± 0.15Low
Cerebellum0.12 ± 0.05Lowest (reference)

Role in Advancing Serotonergic System Research

Quantifying Receptor Occupancy in Therapeutics[¹¹C]AZ10419369 PET has quantified target engagement of psychiatric drugs:

  • Dose-dependent occupancy of AZD3783 (5-HT₁B antagonist) in humans and primates correlated with plasma concentrations, guiding clinical dosing [7].
  • Zolmitriptan (5-HT₁B/₁D agonist) showed 70–90% occupancy during migraine attacks, confirming central mechanism of action [9].

Imaging Dynamic Serotonin ReleaseThe radioligand’s sensitivity to endogenous serotonin is pivotal:

  • Fenfluramine Challenge: 6-fold increase in synaptic serotonin reduced [¹¹C]AZ10419369 binding by 25–30% in pigs, correlating with microdialysis measurements (r = 0.91, p<0.001) [3] [8].
  • Escitalopram Effects: Clinically relevant SSRI doses induced variable displacement (5–15%), reflecting region-dependent autoreceptor modulation [8].

Table 3: Pharmacological Challenge Effects on [¹¹C]AZ10419369 Binding

InterventionSerotonin IncreaseBPND ReductionCorrelation with Microdialysis
Saline (control)None<5%Not applicable
Escitalopram (0.28 mg/kg)2× baseline5–15%r = 0.85
Fenfluramine (0.5 mg/kg)6× baseline25–30%r = 0.91

Pathophysiological Insights

  • Depression: Reduced 5-HT₁B binding in ventral striatum and prefrontal cortex correlates with anhedonia severity [5] [7].
  • Mechanism of SSRIs: Occupancy of 5-HT₁B autoreceptors by AZ10419369 predicts treatment response, supporting disinhibition of serotonin release as a key antidepressant mechanism [8].

Properties

CAS Number

442548-93-8

Product Name

AZ10419369

IUPAC Name

5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C26H30N4O4/c1-18-3-8-21(30-11-9-28(2)10-12-30)25-24(18)22(31)17-23(34-25)26(32)27-19-4-6-20(7-5-19)29-13-15-33-16-14-29/h3-8,17H,9-16H2,1-2H3,(H,27,32)

InChI Key

JKPWOPNZKYPRPZ-UHFFFAOYSA-N

Synonyms

5-methyl-8-(4-methylpiperazin-1-yl)-N-(4-morpholinophenyl)-4-oxo-4H-chromene-2-carboxamide

Canonical SMILES

CC1=C2C(=O)C=C(OC2=C(C=C1)N3CCN(CC3)C)C(=O)NC4=CC=C(C=C4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.